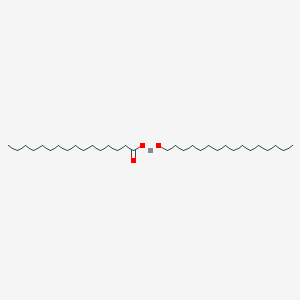
Calciumhexadecan-1-olatehexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calciumhexadecan-1-olatehexadecanoate is a chemical compound that consists of calcium ions complexed with hexadecan-1-olate and hexadecanoate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calciumhexadecan-1-olatehexadecanoate typically involves the reaction of calcium salts with hexadecan-1-ol and hexadecanoic acid. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient to facilitate the reaction.
Solvent: Organic solvents such as ethanol or methanol are commonly used.
Catalysts: In some cases, catalysts may be employed to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Mixing: Calcium salts are mixed with hexadecan-1-ol and hexadecanoic acid in a suitable solvent.
Reaction: The mixture is heated to the desired temperature to promote the reaction.
Purification: The product is purified through filtration, crystallization, or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Calciumhexadecan-1-olatehexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Calciumhexadecan-1-olatehexadecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: Research is ongoing to explore its potential therapeutic uses, including drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of calciumhexadecan-1-olatehexadecanoate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can modulate the activity of enzymes involved in lipid metabolism and affect the fluidity and permeability of cell membranes. These interactions are mediated through specific binding sites and pathways that are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Hexadecan-1-ol: A fatty alcohol with similar structural features.
Hexadecanoic Acid: A fatty acid that shares the hexadecane backbone.
Calcium Stearate: A calcium salt of stearic acid with similar properties.
Uniqueness
Calciumhexadecan-1-olatehexadecanoate is unique due to its dual nature, combining both alcohol and acid functionalities complexed with calcium
Properties
Molecular Formula |
C32H64CaO3 |
|---|---|
Molecular Weight |
536.9 g/mol |
IUPAC Name |
calcium;hexadecanoate;hexadecan-1-olate |
InChI |
InChI=1S/C16H32O2.C16H33O.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-15H2,1H3,(H,17,18);2-16H2,1H3;/q;-1;+2/p-1 |
InChI Key |
XOWAKHGTKAQDNQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















